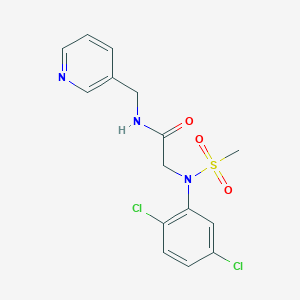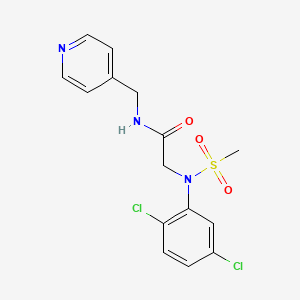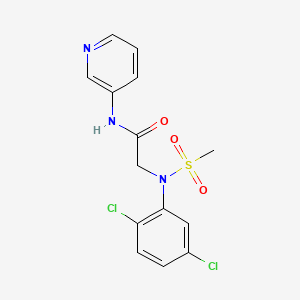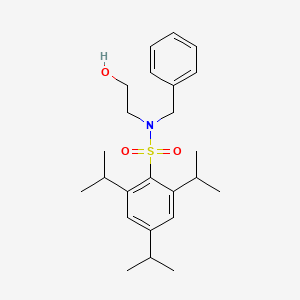
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide
Overview
Description
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide, also known as BDP, is a chemical compound that has been extensively studied for its potential use in scientific research. BDP is a piperazine derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for a wide range of research applications.
Mechanism of Action
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide works by binding to the serotonin 5-HT1A receptor, which is involved in a variety of physiological processes in the brain and other tissues. By binding to this receptor, 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide can modulate the activity of various neurotransmitters and other signaling molecules, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of various signaling pathways in cells. 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has also been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide in lab experiments is its high affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, one limitation of using 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide is that it can be difficult to synthesize and purify, which can make it challenging to obtain high-quality samples for use in experiments.
Future Directions
There are several potential future directions for research involving 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide, including investigating its potential use as a therapeutic agent for various neurological disorders, such as depression and anxiety. Additionally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide, as well as its potential interactions with other signaling molecules and receptors in the brain and other tissues.
Scientific Research Applications
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the role of various neurotransmitters and receptors in the brain. 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has been found to have a high affinity for the serotonin 5-HT1A receptor, making it a useful tool for investigating the role of this receptor in various physiological and pathological processes.
properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c20-15-2-4-16(5-3-15)21-19(24)23-9-7-22(8-10-23)12-14-1-6-17-18(11-14)26-13-25-17/h1-6,11H,7-10,12-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMVAUXBOXCIJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3446847.png)
![2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B3446855.png)
![N-(2-chlorophenyl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B3446862.png)


![1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3446888.png)
![ethyl 4-[N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3446892.png)


![N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2-thiophenesulfonamide](/img/structure/B3446914.png)

![N-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B3446926.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3446937.png)
